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Introduction
Odorranain-C1 is a cationic antimicrobial peptide (AMP) originally isolated from the skin of the

frog, Odorrana grahami. As a member of the brevinin superfamily, it exhibits broad-spectrum

antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The

primary mechanism of action for Odorranain-C1 involves the disruption of the bacterial cell

membrane integrity, leading to cell death. This direct, physical mechanism of action makes it a

promising candidate for the development of new therapeutics, particularly in an era of

increasing antibiotic resistance. The recombinant production of Odorranain-C1 in a robust

expression system like Pichia pastoris offers a scalable and cost-effective method for obtaining

the large quantities of the peptide required for research and preclinical development.

This document provides detailed application notes and protocols for the recombinant

expression of Odorranain-C1 in the methylotrophic yeast Pichia pastoris and its subsequent

purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
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Note: Specific yield, purification fold, and final purity for Odorranain-C1 are not explicitly

detailed in the primary literature. The data for yield is referenced from a similar peptide

expressed in Pichia pastoris to provide an approximate value.
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I. Recombinant Expression of Odorranain-C1 in Pichia
pastoris
This protocol is based on established methods for heterologous protein expression in Pichia

pastoris, specifically adapted for Odorranain-C1.

1. Gene Synthesis and Vector Construction:

Gene Synthesis: The gene encoding the mature Odorranain-C1 peptide (Sequence:

GVLGAVKDLLIGAGKSAAQSVLKTLSCKLSNDC) should be synthesized with codon

optimization for expression in Pichia pastoris. Restriction sites (e.g., XhoI and NotI) should

be added to the 5' and 3' ends of the gene, respectively, to facilitate cloning. A stop codon

should be included at the 3' end.

Vector Selection: The pPICZαA vector is a suitable choice for the expression and secretion

of Odorranain-C1. This vector contains the strong, methanol-inducible alcohol oxidase 1

(AOX1) promoter and the Saccharomyces cerevisiae α-factor secretion signal, which directs

the expressed peptide to the culture medium. The vector also carries a C-terminal c-myc

epitope and a polyhistidine (6xHis) tag for detection and purification, as well as a Zeocin™

resistance gene for selection of transformants.[4][5][6]

Cloning: Digest the synthesized Odorranain-C1 gene and the pPICZαA vector with the

selected restriction enzymes (e.g., XhoI and NotI). Ligate the digested gene into the

linearized vector using T4 DNA ligase.

2. Transformation of Pichia pastoris

Host Strain: The Pichia pastoris strain X-33 is a suitable host for expression.

Vector Linearization: Linearize the pPICZαA-Odorranain-C1 plasmid with a restriction

enzyme that cuts within the AOX1 promoter region (e.g., SacI) to promote integration into the

host genome.

Transformation: Transform the linearized plasmid into competent P. pastoris X-33 cells via

electroporation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1578467?utm_src=pdf-body
https://www.benchchem.com/product/b1578467?utm_src=pdf-body
https://www.benchchem.com/product/b1578467?utm_src=pdf-body
https://www.benchchem.com/product/b1578467?utm_src=pdf-body
https://www.pubcompare.ai/product/5DTiCZIBPBHhf-iF02E-/
https://tools.thermofisher.com/content/sfs/manuals/ppiczalpha_man.pdf
https://www.researchgate.net/figure/Pichia-pastoris-vector-pPICZaA-B-C-Multiple-cloning-site-MCS-is-flanked-by-S_fig1_5893377
https://www.benchchem.com/product/b1578467?utm_src=pdf-body
https://www.benchchem.com/product/b1578467?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1578467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Selection of Transformants: Plate the transformed cells on YPDS agar plates containing

Zeocin™ (100 µg/mL) and incubate at 30°C for 2-4 days.

3. Expression Screening and Induction:

Screening: Pick individual Zeocin™-resistant colonies and screen for the integration of the

Odorranain-C1 gene by colony PCR.

Small-Scale Expression: Inoculate a positive colony into 25 mL of BMGY medium (Buffered

Glycerol-complex Medium) in a 250 mL baffled flask and grow at 30°C with shaking (250-300

rpm) until the culture reaches an OD600 of 2-6.

Induction: Harvest the cells by centrifugation and resuspend the cell pellet in 100 mL of

BMMY medium (Buffered Methanol-complex Medium) to an OD600 of 1.0. To induce

expression, add methanol to a final concentration of 0.5% (v/v). Continue to incubate at 30°C

with shaking.

Methanol Feeding: Maintain induction by adding methanol to a final concentration of 0.5%

every 24 hours for 3-4 days.

Harvesting: After the induction period, centrifuge the culture at 10,000 x g for 10 minutes at

4°C to pellet the cells. The supernatant, which contains the secreted Odorranain-C1, should

be collected for purification.

II. Purification of Recombinant Odorranain-C1
This protocol describes a two-step purification process involving an initial capture step followed

by a high-resolution polishing step.

1. Cation Exchange Chromatography (Capture Step):

Rationale: Odorranain-C1 is a cationic peptide, making cation exchange chromatography an

effective initial capture and concentration step.

Column: A strong cation exchange column, such as a HiTrap SP HP column.

Buffers:
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Binding Buffer: 20 mM sodium phosphate, pH 6.0.

Elution Buffer: 20 mM sodium phosphate, 1 M NaCl, pH 6.0.

Procedure:

Adjust the pH of the culture supernatant to 6.0 and filter through a 0.22 µm filter.

Equilibrate the cation exchange column with Binding Buffer.

Load the filtered supernatant onto the column.

Wash the column with Binding Buffer until the absorbance at 280 nm returns to baseline.

Elute the bound peptide with a linear gradient of 0-100% Elution Buffer.

Collect fractions and analyze by SDS-PAGE and for antimicrobial activity to identify

fractions containing Odorranain-C1.

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Polishing Step):

Rationale: RP-HPLC provides high-resolution separation of peptides based on their

hydrophobicity, effectively removing any remaining impurities.

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[2]

Mobile Phases:

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

Procedure:

Pool the Odorranain-C1 containing fractions from the cation exchange step and acidify

with TFA to a final concentration of 0.1%.

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
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Inject the sample onto the column.

Elute the peptide using a linear gradient of Mobile Phase B, for example:

5-60% Mobile Phase B over 30 minutes.

Monitor the elution profile at 214 nm and 280 nm.

Collect the peak corresponding to Odorranain-C1.

Confirm the purity and identity of the final product by analytical RP-HPLC, SDS-PAGE,

and mass spectrometry.

Lyophilize the pure fractions for storage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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